
Acetophenone, 3,4-dihydroxy-5-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetophenone, 3,4-dihydroxy-5-methoxy-, is a phenolic compound that belongs to the class of acetophenones It is characterized by the presence of hydroxyl and methoxy groups on the aromatic ring, which contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetophenone, 3,4-dihydroxy-5-methoxy-, can be achieved through several methods. One common approach involves the Fries rearrangement of pyrocatechol diacetate with aluminum chloride in nitrobenzene at temperatures between 75°C and 95°C . Another method includes the reaction of aryl triflates with a mixture of tetramethyltin, palladium(0), and carbon monoxide in the presence of triethylamine in dimethylformamide at 60°C .
Industrial Production Methods
Industrial production of acetophenone derivatives often involves multicomponent reactions due to their efficiency and high yield. These reactions typically use commercially available or readily accessible starting materials, making them ideal for large-scale synthesis .
化学反应分析
Types of Reactions
Acetophenone, 3,4-dihydroxy-5-methoxy-, undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups, forming quinones.
Reduction: The carbonyl group in acetophenone can be reduced to form alcohols.
Substitution: The methoxy and hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
Acetophenone, 3,4-dihydroxy-5-methoxy-, has a wide range of applications in scientific research:
作用机制
The mechanism of action of acetophenone, 3,4-dihydroxy-5-methoxy-, involves its interaction with various molecular targets and pathways. For instance, its anticancer properties are attributed to its ability to inhibit the proliferation of cancer cells, induce apoptosis, and cause cell cycle arrest . The compound’s antioxidant activity is due to its ability to scavenge free radicals and reduce oxidative stress .
相似化合物的比较
Similar Compounds
Paeonol (2-Hydroxy-4-methoxyacetophenone): Known for its anti-inflammatory and analgesic properties.
Apocynin (4-Hydroxy-3-methoxyacetophenone): Exhibits anti-inflammatory and antioxidant activities.
Uniqueness
Acetophenone, 3,4-dihydroxy-5-methoxy-, is unique due to the presence of both hydroxyl and methoxy groups, which enhance its reactivity and biological activity compared to other acetophenone derivatives. Its specific substitution pattern allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications .
属性
CAS 编号 |
3934-89-2 |
|---|---|
分子式 |
C9H10O4 |
分子量 |
182.17 g/mol |
IUPAC 名称 |
1-(3,4-dihydroxy-5-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H10O4/c1-5(10)6-3-7(11)9(12)8(4-6)13-2/h3-4,11-12H,1-2H3 |
InChI 键 |
APWNPKIBUXZTOW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=C(C(=C1)OC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


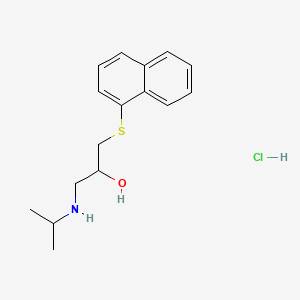

![9-Chloro-2-(4-methylphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15081865.png)
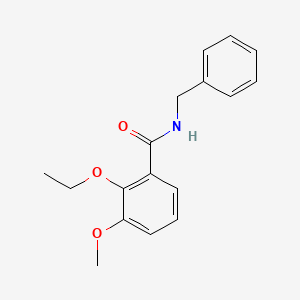
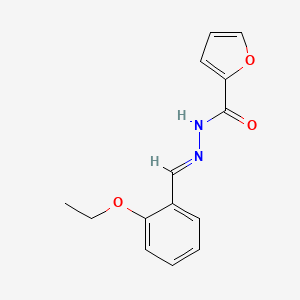

![Methyl 2-{[(3-formyl-2,2-dimethyl-1,3-thiazolidin-4-yl)carbonyl]amino}benzoate](/img/structure/B15081892.png)
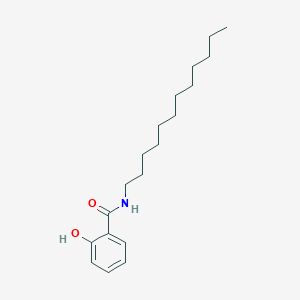

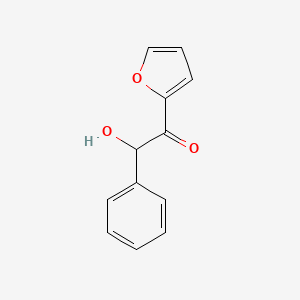
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15081916.png)
![2,2-dimethyl-N-(2,2,2-trichloro-1-{[(4-ethoxyphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B15081919.png)
![1-hydroxy-N-[2-(octadecyloxy)phenyl]naphthalene-2-carboxamide](/img/structure/B15081922.png)

